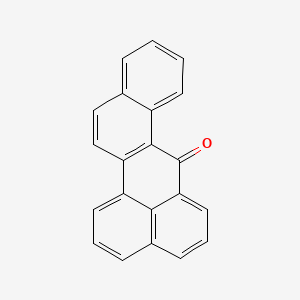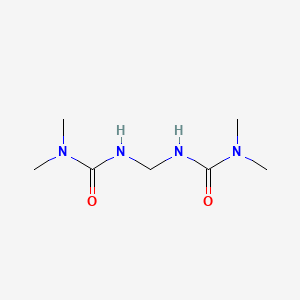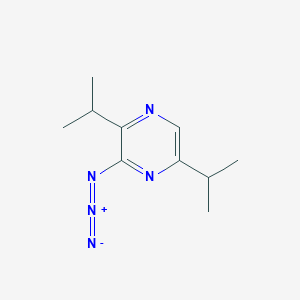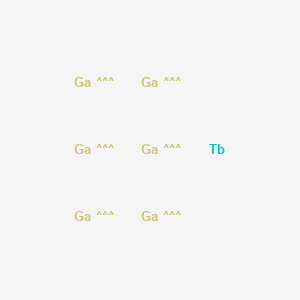
L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and a modified glycine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Reagents like NHS (N-hydroxysuccinimide) esters are used for amino acid substitution.
Major Products Formed
Oxidation: Formation of dopaquinone from tyrosine.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to mimic natural peptides.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
類似化合物との比較
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis.
D-Phenylalanine: A stereoisomer of phenylalanine with different biological properties.
DL-Phenylalanine: A racemic mixture of L- and D-phenylalanine.
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide is unique due to its specific sequence and the presence of a modified glycine residue. This modification can impart distinct properties, such as increased stability or altered biological activity, making it valuable for specialized applications.
特性
CAS番号 |
83579-10-6 |
|---|---|
分子式 |
C27H37N5O5 |
分子量 |
511.6 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(diethylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C27H37N5O5/c1-4-32(5-2)24(34)17-29-27(37)23(16-19-9-7-6-8-10-19)31-25(35)18(3)30-26(36)22(28)15-20-11-13-21(33)14-12-20/h6-14,18,22-23,33H,4-5,15-17,28H2,1-3H3,(H,29,37)(H,30,36)(H,31,35)/t18-,22+,23+/m1/s1 |
InChIキー |
RCIWKDAWUJFFIX-LEOXJPRUSA-N |
異性体SMILES |
CCN(CC)C(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CCN(CC)C(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)


![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)







